molecular formula C9H18ClNO4 B2658038 Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride CAS No. 2418594-12-2

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride

Cat. No.: B2658038
CAS No.: 2418594-12-2
M. Wt: 239.7
InChI Key: RJNLUGFCEJBZBJ-JXLXBRSFSA-N
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Description

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the piperidine ring.

    Esterification: Formation of the carboxylate ester group.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate: The non-hydrochloride form of the compound.

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high selectivity and specificity.

Properties

IUPAC Name

methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-12-7-6-10-5-4-9(7,14-3)8(11)13-2;/h7,10H,4-6H2,1-3H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNLUGFCEJBZBJ-JXLXBRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1(C(=O)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@]1(C(=O)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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